molecular formula C4H4Cl4 B14683194 1,3,4,4-Tetrachlorobut-1-ene CAS No. 2984-40-9

1,3,4,4-Tetrachlorobut-1-ene

Cat. No.: B14683194
CAS No.: 2984-40-9
M. Wt: 193.9 g/mol
InChI Key: VOKPCIYQZYABPF-UHFFFAOYSA-N
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Description

1,3,4,4-Tetrachlorobut-1-ene is an organic compound with the molecular formula C₄H₄Cl₄. It is a chlorinated derivative of butene, characterized by the presence of four chlorine atoms attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,4-Tetrachlorobut-1-ene can be synthesized through the chlorination of butene derivatives One common method involves the chlorination of 3,4-dichloro-1-buteneThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in specialized reactors designed to handle the corrosive nature of chlorine gas. The reaction mixture is often filtered to remove any solid by-products, and the desired product is purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1,3,4,4-Tetrachlorobut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.

    Electrophilic Addition: Hydrogen chloride or bromine can be used under mild conditions to add across the double bond.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts can reduce the compound under high pressure and temperature.

Major Products Formed

    Substitution: Products like 1,3,4-trichlorobut-1-ene or 1,3-dichlorobut-1-ene.

    Addition: Products like 1,3,4,4-tetrachlorobutane.

    Reduction: Products like 1,3,4-trichlorobutane or butane.

Scientific Research Applications

1,3,4,4-Tetrachlorobut-1-ene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,4,4-Tetrachlorobut-1-ene involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of chlorine atoms and the double bond. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biochemical effects. The pathways involved may include the formation of adducts with proteins or nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrachlorobutane
  • 1,1,2,2-Tetrachloroethane
  • 1,1,1,2-Tetrachloroethane

Comparison

1,3,4,4-Tetrachlorobut-1-ene is unique due to the specific positioning of chlorine atoms and the presence of a double bond. This structure imparts distinct reactivity compared to other tetrachlorinated compounds. For example, 1,2,3,4-Tetrachlorobutane lacks the double bond, making it less reactive in addition reactions. Similarly, tetrachloroethanes have different chlorine atom arrangements, leading to variations in their chemical behavior and applications .

Properties

CAS No.

2984-40-9

Molecular Formula

C4H4Cl4

Molecular Weight

193.9 g/mol

IUPAC Name

1,3,4,4-tetrachlorobut-1-ene

InChI

InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1-4H

InChI Key

VOKPCIYQZYABPF-UHFFFAOYSA-N

Canonical SMILES

C(=CCl)C(C(Cl)Cl)Cl

Origin of Product

United States

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